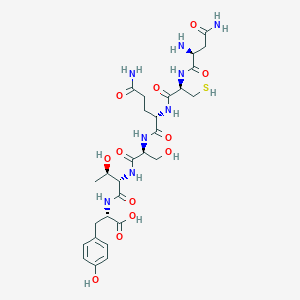

L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-アスパラギニル-L-システイニル-L-グルタミニル-L-セリル-L-トレオニル-L-チロシンは、アスパラギン、システイン、グルタミン、セリン、トレオニン、チロシンの6つのアミノ酸で構成されるペプチドです。

準備方法

合成経路と反応条件

L-アスパラギニル-L-システイニル-L-グルタミニル-L-セリル-L-トレオニル-L-チロシンの合成は、通常、固相ペプチド合成(SPPS)を用います。この方法は、固体樹脂に固定された増大するペプチド鎖に、保護されたアミノ酸を逐次的に添加することを可能にします。一般的な手順は以下のとおりです。

活性化: 添加するアミノ酸のカルボキシル基は、HBTUやDICなどの試薬を用いて活性化されます。

カップリング: 活性化されたアミノ酸は、増大するペプチド鎖のアミノ基にカップリングされます。

脱保護: アミノ酸の保護基は、次のカップリング反応を行うために除去されます。

切断: 完了したペプチドは樹脂から切断され、精製されます。

工業生産方法

L-アスパラギニル-L-システイニル-L-グルタミニル-L-セリル-L-トレオニル-L-チロシンなどのペプチドの工業生産には、通常、大規模SPPSまたは組換えDNA技術が用いられます。組換えDNA技術では、ペプチドをコードする遺伝子を、大腸菌などの宿主生物に挿入し、宿主生物がその天然のタンパク質合成機構を通じてペプチドを生産します。

化学反応解析

反応の種類

L-アスパラギニル-L-システイニル-L-グルタミニル-L-セリル-L-トレオニル-L-チロシンは、以下を含むさまざまな化学反応を起こすことができます。

酸化: システイン残基は、酸化によってジスルフィド結合を形成することができます。

還元: ジスルフィド結合は、還元されて遊離のチオール基に戻すことができます。

置換: アミノ酸残基は、置換反応によって修飾することができます。

一般的な試薬と条件

酸化: 過酸化水素やヨウ素は、システイン残基を酸化するために使用できます。

還元: ジチオスレイトール(DTT)またはβ-メルカプトエタノールは、一般的な還元剤です。

置換: N-ヒドロキシスクシンイミド(NHS)エステルなどの試薬は、アミノ酸の修飾に使用できます。

主要な生成物

酸化: システイン残基間のジスルフィド結合の形成。

還元: ジスルフィド結合の切断からの遊離のチオール基。

置換: 置換されたアミノ酸残基を持つ修飾ペプチド。

科学研究への応用

L-アスパラギニル-L-システイニル-L-グルタミニル-L-セリル-L-トレオニル-L-チロシンは、いくつかの科学研究に応用されています。

生化学: タンパク質のフォールディングと相互作用を研究するためのモデルペプチドとして使用されます。

医学: 生物活性を持つため、治療の可能性があります。

産業: ペプチドベースの材料や触媒の開発に使用されます。

化学反応の分析

Types of Reactions

L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid modification.

Major Products

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Free thiol groups from disulfide bond cleavage.

Substitution: Modified peptide with substituted amino acid residues.

科学的研究の応用

L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine has several scientific research applications:

Biochemistry: Used as a model peptide for studying protein folding and interactions.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Used in the development of peptide-based materials and catalysts.

作用機序

L-アスパラギニル-L-システイニル-L-グルタミニル-L-セリル-L-トレオニル-L-チロシンの作用機序は、その特定の用途によって異なります。生物学的状況では、特定の受容体または酵素と相互作用して、その活性を調節することがあります。システイン残基はジスルフィド結合を形成することができ、ペプチドの構造と機能に影響を与えます。

類似化合物の比較

類似化合物

- L-グルタミニル-L-アスパラギニル-L-プロリル-L-バリル-L-バリル-L-ヒスチジル-L-フェニルアラニル-L-フェニルアラニル-L-チロシル-L-アスパラギニル-L-イソロイシル-L-バリル-L-トレオニル-L-プロリル-L-アルギニル-L-トレオニル-L-プロリン

- L-システイニル-L-メチオニル-L-トレオニル-L-トリプトフィル-L-アスパラギニル-L-グルタミニル-L-メチオニル-L-アスパラギニル-L-ロイシン

独自性

L-アスパラギニル-L-システイニル-L-グルタミニル-L-セリル-L-トレオニル-L-チロシンは、そのアミノ酸の特定の配列により、独特の構造的および機能的特性を持つことが特徴です。システインの存在により、ジスルフィド結合を形成することが可能になり、安定性と特定の相互作用の可能性が追加されます。

類似化合物との比較

Similar Compounds

- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-tyrosyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline

- L-Cysteinyl-L-methionyl-L-threonyl-L-tryptophyl-L-asparaginyl-L-glutaminyl-L-methionyl-L-asparaginyl-L-leucine

Uniqueness

L-Asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for disulfide bond formation, adding stability and potential for specific interactions.

特性

CAS番号 |

629618-67-3 |

|---|---|

分子式 |

C28H42N8O12S |

分子量 |

714.7 g/mol |

IUPAC名 |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C28H42N8O12S/c1-12(38)22(27(46)33-17(28(47)48)8-13-2-4-14(39)5-3-13)36-25(44)18(10-37)34-24(43)16(6-7-20(30)40)32-26(45)19(11-49)35-23(42)15(29)9-21(31)41/h2-5,12,15-19,22,37-39,49H,6-11,29H2,1H3,(H2,30,40)(H2,31,41)(H,32,45)(H,33,46)(H,34,43)(H,35,42)(H,36,44)(H,47,48)/t12-,15+,16+,17+,18+,19+,22+/m1/s1 |

InChIキー |

USMBNOFSNUZRFI-QIDZCYIASA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)N)O |

正規SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CC(=O)N)N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)

![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)

![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)

![Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-](/img/structure/B12584156.png)

![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)

![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea](/img/structure/B12584166.png)

![(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12584195.png)

![2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane](/img/structure/B12584198.png)